molecular formula C21H18FN3O4 B11376250 5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11376250
M. Wt: 395.4 g/mol
InChI Key: HGISRHUGOYQUHA-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a fluorine atom, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and oxadiazole-containing compounds.

    Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)-2-imidazoline and 2-(2-benzofuranyl)-2-oxazoline.

    Oxadiazole Compounds: Compounds such as 3-(4-fluorophenyl)-1,2,4-oxadiazole and 5-(4-methoxyphenyl)-1,2,4-oxadiazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H18FN3O4

Molecular Weight

395.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18FN3O4/c1-11(2)27-15-7-4-13(5-8-15)18-20(25-29-24-18)23-21(26)19-12(3)16-10-14(22)6-9-17(16)28-19/h4-11H,1-3H3,(H,23,25,26)

InChI Key

HGISRHUGOYQUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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